1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene
Description
Properties
CAS No. |
1260825-49-7 |
|---|---|
Molecular Formula |
C7H3BrClF3 |
Molecular Weight |
259.45 g/mol |
IUPAC Name |
1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2 |
InChI Key |
XSFSRMHDYJIPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
CDI-Mediated Bromomethylation
The RSC Publishing protocol employs a carbodiimide (CDI) strategy for introducing the bromomethyl group :
-
Activation : React S-ethylisothiourea hydrobromide with CDI in dimethylformamide (DMF) to form an activated intermediate.
-
Alkylation : Treat the intermediate with 1-(bromomethyl)-2,4,5-trifluorobenzene in acetonitrile using potassium carbonate as a base.
Reaction Conditions :
Advantages :
-
Atom-economical and avoids harsh brominating agents.
Direct Bromination of Methyl-Fluorobenzene Precursors
A method adapted from Ambeed’s synthesis of 1-(bromomethyl)-4-chloro-2-fluorobenzene involves phosphorus tribromide (PBr3) :
-
Alcohol Precursor : Start with 3-chloro-2,4,5-trifluorobenzyl alcohol.
-
Bromination : React with PBr3 in diethyl ether at 0–20°C for 3 hours.
Experimental Data :
Limitations :
-
Requires pre-synthesized alcohol precursor.
-
Moderate yield due to competing side reactions.
Sequential Halogen Exchange and Bromomethylation
A Chinese patent describes a halogen exchange approach for 2,4,6-trifluorobenzylamine, adaptable to the target compound :
-
Fluorination : Treat pentachlorobenzonitrile with anhydrous potassium fluoride in sulfolane at 130–140°C.
-
Dechlorination/Hydrogenolysis : Use Pd/C and hydrogen to remove chlorine substituents.
-
Bromomethylation : Introduce the bromomethyl group via radical bromination (NBS/AIBN) or electrophilic substitution.
Optimization Insights :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing halogens on the benzene ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are used. These reactions are usually performed under acidic conditions at controlled temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Cross-Coupling Reactions: Products include various substituted aromatic compounds.
Scientific Research Applications
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has several applications in scientific research:
Synthetic Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Pharmaceuticals: It is employed in the synthesis of bioactive molecules and drug candidates, particularly those targeting specific enzymes or receptors.
Environmental Studies: The compound’s reactivity and stability make it useful in studying the degradation pathways of halogenated aromatic compounds in the environment.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In electrophilic aromatic substitution, the electron-withdrawing halogens activate the benzene ring towards electrophiles, facilitating the substitution reaction. In cross-coupling reactions, the palladium catalyst mediates the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below compares 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene with key analogs based on substituent patterns, molecular formulas, and molecular weights:
*Estimated based on analogous structures.
Key Observations:
- Molecular Weight : The bromomethyl and trifluoro groups increase molecular weight compared to simpler analogs (e.g., 3-chloro-1,5-difluorobenzene).
Boiling/Melting Points and Stability
While explicit data for the target compound are unavailable, trends can be inferred:
- Fluorine Substitution: Trifluoro substitution (as in the target compound and 1-bromo-2,4,5-trifluorobenzene) increases thermal stability and lipophilicity compared to non-fluorinated analogs .
- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability may lower melting points relative to chlorine-containing analogs.
Biological Activity
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with bromine and chlorine atoms, as well as trifluoromethyl groups. Its unique structure enhances its reactivity and biological activity through various mechanisms.
Antimicrobial Activity
Research Findings:
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 (ciprofloxacin) |
| Escherichia coli | 25 | 10 (triclosan) |
| Candida albicans | 15 | 0.25 (fluconazole) |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. The difluoromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular function and inhibition of key enzymatic pathways involved in bacterial cell wall synthesis.
Antiviral Activity
Recent studies have indicated that this compound serves as a precursor in the synthesis of S-217622, a non-covalent oral SARS-CoV-2 protease inhibitor. The enzymatic inhibition assay revealed an IC50 value of 0.013 µM for S-217622, showcasing its potential as an antiviral agent against coronaviruses.
Table 2: Inhibitory Activity of S-217622
| Compound | IC50 (µM) | EC50 (µM) |
|---|---|---|
| S-217622 | 0.013 | 0.37 |
| Parent Compound | - | - |
This compound showed high metabolic stability and favorable pharmacokinetic profiles in both human and animal models, suggesting its viability for further development as an antiviral therapeutic.
Anticancer Activity
In vitro studies have shown that 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene induces apoptosis in cancer cell lines such as MCF-7. Flow cytometry analysis demonstrated that treatment with this compound activated caspase pathways, indicating its potential as an anticancer agent.
Case Study: Cytotoxic Effects on MCF-7 Cells
A study investigated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers following treatment with sub-MIC concentrations of the compound.
The biological activity of 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene can be attributed to several mechanisms:
- Reactive Electrophiles: The presence of halogens allows the compound to form reactive intermediates that interact with biological macromolecules.
- Enzymatic Inhibition: The compound may inhibit key enzymes involved in various cellular processes, contributing to its antimicrobial and anticancer effects.
Q & A
Q. What are the recommended synthetic routes for 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene, and how do halogen substitution patterns influence reaction efficiency?
Methodological Answer: The synthesis typically involves halogen-directed electrophilic substitution or functionalization of pre-halogenated benzene derivatives. For example:
- Step 1 : Start with 3-chloro-2,4,5-trifluorotoluene. Bromination at the methyl group via radical-initiated conditions (e.g., NBS/azobisisobutyronitrile in CCl₄) generates the bromomethyl group.
- Step 2 : Optimize regioselectivity using steric and electronic effects: Fluorine atoms at positions 2, 4, and 5 direct bromination to the methyl group via inductive effects .
- Key Challenge : Competing side reactions (e.g., ring bromination) may occur; controlled temperatures (0–5°C) and stoichiometric ratios (1:1.2 substrate:NBS) mitigate this .
Q. How should researchers interpret NMR spectral data for this compound, given its multi-halogenated structure?
Methodological Answer:
- ¹H NMR : The bromomethyl (-CH₂Br) proton resonates as a singlet (~δ 4.5–5.0 ppm) due to lack of adjacent protons. Adjacent fluorine atoms (positions 2, 4, 5) cause splitting in aromatic protons via ³J coupling.
- ¹³C NMR : Fluorine coupling splits aromatic carbons into complex multiplets. Use DEPT-135 to distinguish CH₂Br (~δ 30–35 ppm) from quaternary carbons.
- 19F NMR : Three distinct fluorine environments (positions 2, 4, 5) appear between δ -110 to -150 ppm. Integration ratios validate substitution patterns .
Q. What precautions are necessary to ensure stability during storage and handling?
Methodological Answer:
- Storage : Amber glass vials under inert gas (Ar/N₂) at -20°C to prevent photolytic degradation of the C-Br bond .
- Handling : Use gloveboxes for air-sensitive reactions. Quench residual Br₂ (a potential byproduct) with Na₂S₂O₃ washes .
Advanced Research Questions
Q. How can computational chemistry predict reactivity trends in cross-coupling reactions involving this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. The bromomethyl group’s electrophilicity facilitates Suzuki-Miyaura coupling, but steric hindrance from chlorine at position 3 may reduce Pd catalyst efficiency.
- Solvent Effects : PCM models show DMF enhances charge separation in SN2 reactions compared to THF .
- Example : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromomethyl carbon has a high electrophilic index (f⁺ ≈ 0.15) .
Q. How do researchers resolve contradictions in reported yields for halogen-exchange reactions involving this compound?
Methodological Answer:
- Case Study : Discrepancies in Finkelstein reactions (Br → I substitution) may arise from solvent polarity (e.g., acetone vs. DMF) or iodide source (NaI vs. KI).
- Validation Protocol :
- Conduct parallel reactions under controlled conditions (temperature, humidity).
- Use LC-MS to quantify byproducts (e.g., dehalogenated intermediates).
- Compare crystallographic data (CCDC entries) to confirm product identity .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., nucleophilic aromatic substitution)?
Methodological Answer:
- Electronic Effects : Fluorine at position 2 deactivates the ring, directing substitution to position 5 (less electron-deficient).
- Catalytic Systems : CuI/1,10-phenanthroline enhances Ullmann coupling at position 4 (meta to chlorine).
- Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates. σ values for -Cl (+0.23) and -F (+0.43) predict activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
